3-Fluoro-4-methoxy-2-(methylthio)phenylboronic acid
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Overview
Description
3-Fluoro-4-methoxy-2-(methylthio)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, methoxy, and methylthio groups. The combination of these functional groups imparts distinct reactivity and stability to the molecule, making it valuable in synthetic chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxy-2-(methylthio)phenylboronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The specific reaction conditions, such as temperature, solvent, and catalyst loading, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxy-2-(methylthio)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The fluoro and methoxy groups are generally stable under reducing conditions, but selective reduction of other functional groups can be achieved.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, including temperature, solvent, and reaction time, are tailored to achieve the desired transformation with high efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound, while oxidation of the methylthio group would produce a sulfoxide or sulfone derivative.
Scientific Research Applications
3-Fluoro-4-methoxy-2-(methylthio)phenylboronic acid has several scientific research applications, including:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Its derivatives may have potential therapeutic applications, including as enzyme inhibitors or in cancer treatment.
Mechanism of Action
The mechanism by which 3-Fluoro-4-methoxy-2-(methylthio)phenylboronic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in various chemical transformations. The presence of fluoro, methoxy, and methylthio groups can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Lacks the fluoro and methylthio groups, resulting in different reactivity and applications.
3-Fluoro-4-methoxyphenylboronic acid:
4-(Methylthio)phenylboronic acid: Contains the methylthio group but lacks the fluoro and methoxy groups, leading to distinct reactivity.
Uniqueness
3-Fluoro-4-methoxy-2-(methylthio)phenylboronic acid is unique due to the combination of fluoro, methoxy, and methylthio groups on the phenyl ring. This unique substitution pattern imparts specific reactivity and stability, making it valuable for specialized applications in synthetic chemistry and scientific research .
Properties
IUPAC Name |
(3-fluoro-4-methoxy-2-methylsulfanylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3S/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUKPFFVIIYLIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)F)SC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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